Pentane-1,5-disulfonyl dichloride
Overview
Description
Pentane-1,5-disulfonyl dichloride is an organic compound with the molecular formula C5H10Cl2O4S2. . This compound is characterized by the presence of two sulfonyl chloride groups attached to a pentane backbone. It is a versatile reagent used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-disulfonyl dichloride can be synthesized through the reaction of pentane-1,5-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the disulfonyl chloride groups . The reaction can be represented as follows:
C5H12O2+2HSO3Cl→C5H10Cl2O4S2+2H2O
Industrial Production Methods
In industrial settings, the production of pentane-1,5-disulfonyl chloride involves continuous flow protocols to enhance efficiency and yield. The use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form pentane-1,5-diol.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base such as pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is pentane-1,5-diol.
Oxidation Reactions: The major product is pentane-1,5-disulfonic acid.
Scientific Research Applications
Pentane-1,5-disulfonyl dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentane-1,5-disulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Pentane-1,5-disulfonic acid
- Pentane-1,5-diol
- 1,5-Pentanedisulfonyl dichloride
Uniqueness
Pentane-1,5-disulfonyl dichloride is unique due to its dual sulfonyl chloride groups, which provide a high degree of reactivity and versatility in chemical synthesis. Unlike its analogs, such as pentane-1,5-diol, which lacks the sulfonyl chloride groups, pentane-1,5-disulfonyl chloride can participate in a broader range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
pentane-1,5-disulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBJZWHYOKBNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.